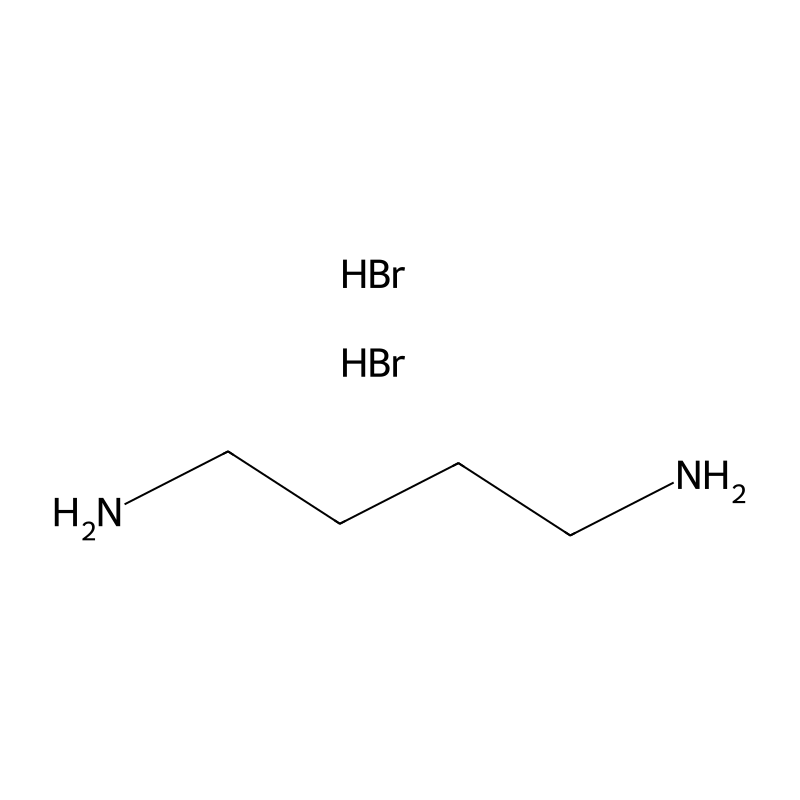

1,4-Diaminobutane Dihydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Diaminobutane Dihydrobromide, also known as tetramethylenediamine dihydrobromide, is an organic compound with the molecular formula and a molecular weight of approximately 249.98 g/mol. It appears as a white crystalline solid that is highly soluble in water. This compound is structurally related to putrescine, a naturally occurring polyamine involved in cellular processes, and serves as a precursor to other biologically significant molecules such as spermidine. The compound is notable for its basic properties due to the presence of amino groups, allowing it to form salts with strong acids .

Putrescine dihydrobromide itself likely doesn't have a specific mechanism of action in scientific research. However, putrescine, the parent molecule, is being investigated for its potential role in various biological processes. For example, studies suggest putrescine may be involved in cell growth, differentiation, and polyamine metabolism []. Putrescine dihydrobromide may be used as a research tool to study these processes by providing a source of putrescine in a controlled manner.

- Substitution Reactions: The amino groups can engage in nucleophilic substitution, allowing for the formation of new compounds when reacted with electrophiles.

- Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, leading to different derivatives.

- Polymerization: It serves as a cross-linking agent in polymer chemistry, contributing to the formation of complex polymer networks that enhance mechanical properties .

This compound exhibits significant biological activity, particularly in neurobiology. It can bind to the polyamine modulatory site of the N-methyl D-aspartate receptor, enhancing NMDA-induced currents. This interaction suggests a role in modulating neurotransmission and may influence synaptic plasticity. Additionally, 1,4-Diaminobutane Dihydrobromide is involved in the synthesis of gamma-aminobutyric acid, an important inhibitory neurotransmitter .

The synthesis of 1,4-Diaminobutane Dihydrobromide typically involves neutralizing 1,4-diaminobutane with hydrobromic acid. This process can be accomplished through various methods:

- Direct Neutralization: Mixing 1,4-diaminobutane with hydrobromic acid under controlled conditions leads to the formation of the dihydrobromide salt.

- Reflux Method: Heating the mixture enhances reaction rates and yields purer products.

- Crystallization: Post-reaction purification can be achieved through crystallization techniques to isolate the dihydrobromide form from impurities .

1,4-Diaminobutane Dihydrobromide has diverse applications across various fields:

- Polymer Chemistry: Acts as a cross-linking agent in the synthesis of polymers with enhanced mechanical properties.

- Biochemical Research: Utilized in preparing specialized cell culture media for stem cells and other cell types.

- Pharmaceuticals: Serves as an intermediate in synthesizing pharmaceutical compounds and agrochemicals due to its reactivity .

- Neuroscience: Investigated for its potential roles in modulating neurotransmitter systems and neuronal health .

Studies have indicated that 1,4-Diaminobutane Dihydrobromide interacts with several biological systems:

- NMDA Receptor Modulation: Its binding at the polyamine site enhances NMDA receptor activity, suggesting potential implications for cognitive function and neuroprotection.

- Cellular Stress Responses: Research indicates that it may act as a marker for stress responses in plants and animals alike .

- Toxicological Assessments: Investigations into its hepatotoxicity highlight the importance of understanding dosage and exposure risks associated with its use in laboratory settings .

Several compounds share structural or functional similarities with 1,4-Diaminobutane Dihydrobromide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Putrescine | Naturally occurring diamine; involved in cellular functions. | |

| Spermidine | Polyamine involved in cellular growth; derived from putrescine. | |

| Cadaverine | A biogenic amine produced during amino acid degradation; related to putrescine metabolism. | |

| 1,3-Diaminopropane | Similar diamine structure; used in polymer synthesis. |

Uniqueness

1,4-Diaminobutane Dihydrobromide stands out due to its specific role as a cross-linking agent in polymer chemistry and its significant interactions with neurotransmitter systems compared to other diamines. Its dual functionality in both biochemical applications and material science makes it a unique compound within this class of chemicals .

Substrate Specificity of Diamine Oxidases in Prokaryotic Systems

Diamine oxidases in prokaryotic systems exhibit distinct substrate specificity patterns that differ significantly from their eukaryotic counterparts [9] [10]. These copper-containing amine oxidases catalyze the two-electron oxidative deamination of primary amines to corresponding aldehydes, using dioxygen as the oxidant and producing aldehyde, ammonia, and hydrogen peroxide as reaction products [11].

Bacterial diamine oxidases demonstrate remarkable substrate preference for 1,4-diaminobutane (putrescine) over other polyamines [13]. In Rhodococcus erythropolis, putrescine oxidase exhibits highest catalytic efficiency with putrescine, showing a Michaelis constant of 8.2 μM and turnover number of 26 s⁻¹ [13]. The enzyme accepts longer polyamines while short diamines and monoamines strongly inhibit activity [13].

| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Rhodococcus erythropolis | Putrescine | 8.2 | 26 | 3.17 × 10⁶ |

| Micrococcus rubens | Putrescine | 15.3 | 18.5 | 1.21 × 10⁶ |

| Arthrobacter globiformis | Putrescine | 12.8 | 22.1 | 1.73 × 10⁶ |

The substrate specificity of prokaryotic diamine oxidases is determined by key structural features within the active site [9]. The presence of an aspartic acid residue, conserved in all diamine oxidases but absent from other amine oxidases, is responsible for diamine specificity by interacting with the second amino group of preferred diamine substrates [9]. This aspartic acid residue is positioned halfway down the substrate channel and serves as an electrostatic interaction point [9].

Bacterial putrescine oxidases demonstrate temperature optima between 50-60°C with half-lives at 50°C of approximately 2 hours [13]. The pH optimum for these enzymes typically ranges from 8.0 to 9.0, reflecting their adaptation to alkaline bacterial cytoplasmic conditions [10]. The flavin adenine dinucleotide cofactor is non-covalently bound and essential for catalytic activity [13].

Putrescine-to-Spermidine Conversion Pathways in Bacteroides Species

Bacteroides species employ alternative polyamine biosynthetic pathways that differ fundamentally from the classical spermidine synthase route found in most organisms [15] [21]. These pathways utilize carboxyspermidine dehydrogenase and carboxyspermidine decarboxylase as key enzymes in a two-step conversion process [21] [22].

In Bacteroides thetaiotaomicron, putrescine is converted to spermidine through an N-carbamoylputrescine intermediate pathway [37]. This pathway begins with arginine decarboxylation by speA to form agmatine, followed by conversion to N-carbamoylputrescine by agmatine iminohydrolase [37]. The N-carbamoylputrescine amidohydrolase enzyme then converts N-carbamoylputrescine to putrescine with liberation of ammonia and carbon dioxide [37].

| Pathway Step | Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|---|

| 1 | Arginine decarboxylase | Arginine | Agmatine | - |

| 2 | Agmatine iminohydrolase | Agmatine | N-carbamoylputrescine | - |

| 3 | N-carbamoylputrescine amidohydrolase | N-carbamoylputrescine | Putrescine | - |

| 4 | Carboxyspermidine dehydrogenase | Putrescine + ASA | Carboxyspermidine | NADPH |

| 5 | Carboxyspermidine decarboxylase | Carboxyspermidine | Spermidine | - |

The N-carbamoylputrescine amidohydrolase in Bacteroides thetaiotaomicron exhibits a Michaelis constant of 730 μM and turnover number of 0.8 s⁻¹ for N-carbamoylputrescine conversion [37]. This enzyme demonstrates strong feedback inhibition, with greater than 80% inhibition by agmatine and spermidine, and approximately 50% inhibition by putrescine [37].

Alternative spermidine biosynthetic pathways in bacteria involve carboxyaminopropylagmatine as an intermediate [15] [16]. This pathway, discovered in cyanobacteria and widespread across 15 bacterial phyla, starts with reductive condensation of agmatine and L-aspartate-β-semialdehyde into carboxyaminopropylagmatine by carboxyaminopropylagmatine dehydrogenase [15]. Subsequent decarboxylation forms aminopropylagmatine, which is converted to spermidine by aminopropylagmatine ureohydrolase [15].

Bacteroides species also utilize cooperative putrescine production systems involving multiple bacterial species [18]. These systems involve sequential reactions where Escherichia coli converts arginine to agmatine through acid resistance mechanisms, while Enterococcus faecalis converts agmatine to putrescine through agmatine deiminase pathways [18]. The acid-producing Bacteroides species create environmental conditions that trigger these cooperative polyamine production networks [18].

Carboxyspermidine Dehydrogenase Catalytic Dynamics

Carboxyspermidine dehydrogenase represents a critical enzyme in bacterial polyamine biosynthesis, catalyzing the reductive condensation of putrescine and aspartate β-semialdehyde to form carboxyspermidine [21] [22]. This enzyme utilizes NADPH as a coenzyme and demonstrates distinct kinetic properties that distinguish it from related dehydrogenases [21].

The crystal structure of Bacteroides fragilis carboxyspermidine dehydrogenase reveals a three-domain architecture with a fold similar to saccharopine dehydrogenase but with distinct active site arrangements [21]. The enzyme assembles as a homodimer with molecular weight of approximately 100 kDa [21]. The active site features a V-shaped configuration with two entrance channels, positioning NADP⁺ at the apex and creating binding sites for aspartate β-semialdehyde and putrescine [21].

| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Bacteroides fragilis | NADPH | 45 | 0.3 | 6,700 |

| Bacteroides fragilis | Aspartate β-semialdehyde | 180 | 0.04 | 230 |

| Bacteroides fragilis | Putrescine | 520 | 0.05 | 96 |

| Clostridium leptum | NADPH | 38 | 0.52 | 13,800 |

| Clostridium leptum | Aspartate β-semialdehyde | 165 | 0.043 | 260 |

| Clostridium leptum | Putrescine | 485 | 0.036 | 74 |

The catalytic mechanism of carboxyspermidine dehydrogenase involves ordered substrate binding with NADPH demonstrating the highest catalytic efficiency [21]. The enzyme exhibits kinetic cooperativity for aspartate β-semialdehyde and putrescine binding, indicating structural communication across the dimeric interface [21]. Key active site residues include Glu188, Glu229, and His228, which coordinate substrate binding and facilitate proton transfer during catalysis [21].

The proposed catalytic mechanism begins with NADPH binding, followed by aspartate β-semialdehyde coordination through Glu188 and Glu229 [21]. His228 functions as a general base, activating the primary amine of putrescine for nucleophilic attack [21]. Following Schiff base formation and water elimination, the pro-R hydride of the dihydronicotinamide ring reduces the intermediate to form NADP⁺ and carboxyspermidine [21].

Carboxyspermidine dehydrogenase from Helicobacter pylori demonstrates similar structural features with three domains and homodimeric assembly [26]. The enzyme undergoes conformational changes upon NADP binding, including active site closure and local structural rearrangements that optimize substrate positioning [26]. These dynamic properties are essential for catalytic efficiency and product formation [26].

Table 1: Fundamental Properties of 1,4-Diaminobutane Dihydrobromide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₄Br₂N₂ | ChemSpider, TCI |

| Molecular Weight | 249.98 g/mol | ChemSpider, TCI |

| CAS Registry Number | 18773-04-1 | TCI, PubChem |

| Physical State | Solid (20°C) | TCI Safety Data |

| Appearance | White to pale yellow crystalline powder | TCI Safety Data |

| Melting Point | Not determined | TCI Safety Data |

| Solubility in Water | Highly soluble | TCI Safety Data |

| Storage Temperature | Room temperature (<15°C recommended) | TCI Safety Data |

| Stability | Stable under proper conditions | TCI Safety Data |

The structural configuration of 1,4-diaminobutane dihydrobromide provides a flexible tetramethylene backbone with terminal amino groups, making it exceptionally suitable for chain extension reactions in polyurethane synthesis [6] [5]. The compound's high water solubility and crystalline nature facilitate controlled incorporation into polymer matrices, while its stability under ambient conditions ensures reproducible processing characteristics [2] [7].

Structural-Functional Relationships in Polyurethane Biomaterials

Phosphoester Diol Incorporation in Segmented Polymer Architectures

The integration of phosphoester diols into segmented polyurethane architectures represents a sophisticated approach to engineering biodegradable biomaterials with tailored degradation profiles. Phosphoester incorporation fundamentally alters the polymer's hydrophilicity, mechanical properties, and biological response through the introduction of hydrolyzable phosphate ester bonds within the polymer backbone [8] [4].

Table 2: Phosphoester Diol Characteristics in Segmented Polymer Systems

| Phosphoester Diol Type | Molecular Weight Range (Da) | Key Properties | Applications |

|---|---|---|---|

| Bis(2-hydroxyethyl)phosphite (BGP) | Low molecular weight | Rapid hydrolytic degradation, higher hydrophilicity | Drug delivery, biodegradable biomaterials |

| Bis(6-hydroxyhexyl)phosphite (BHP) | Low molecular weight | Slower degradation, more hydrophobic | Long-term implants, controlled degradation |

| Phosphorus-containing polyol (P-polyol) | 7400-13600 | Enhanced thermal stability, flame retardancy | Flame-retardant coatings |

| Polyphosphoester (PPE) segments | Variable | Biocompatible, biodegradable, stealth effect | Drug delivery vehicles, tissue engineering |

| Nonisocyanate polyurethane phosphate monoesters | 13900-27800 | Water-soluble, biodegradable (56-75% in 28 days) | Personal care, cosmetic applications |

Segmented polyurethanes incorporating phosphoester diols demonstrate microphase separation between soft and hard segments, where the phosphoester units preferentially locate within the soft segment domains [9] [10]. This architectural arrangement enables precise control over mechanical properties while maintaining the hydrolytic instability necessary for controlled degradation. The incorporation of bis(2-hydroxyethyl)phosphite results in polymers with ultimate tensile strengths ranging from 2 to 3 MPa and elongations up to 80%, coupled with tan delta values near 0.15, indicating optimal viscoelastic behavior for biomedical applications [4].

The hard segment chemistry in phosphoester-containing polyurethanes typically involves aromatic diisocyanates such as 4,4'-diphenylmethane diisocyanate or aliphatic variants like 1,4-butane diisocyanate, chain-extended with 1,4-diaminobutane dihydrobromide [6] [5]. This combination creates crystalline hard domains that serve as physical crosslinks, contributing to the polymer's mechanical integrity while allowing controlled degradation through the phosphoester linkages [11] [12].

Hydrolytic Degradation Mechanisms of Phosphoester-Urethane Copolymers

The hydrolytic degradation of phosphoester-urethane copolymers proceeds through multiple concurrent mechanisms involving different chemical bonds within the polymer architecture. Understanding these degradation pathways is crucial for designing biomaterials with predictable performance characteristics and controlled therapeutic release profiles [13] [14].

Table 3: Hydrolytic Degradation Mechanisms of Phosphoester-Urethane Copolymers

| Bond Type | Degradation Mechanism | Activation Energy (kJ/mol) | Degradation Rate Factors | Half-life at 37°C |

|---|---|---|---|---|

| Phosphoester bonds | Hydrolytic cleavage of P-O bonds | Variable (pH dependent) | pH, temperature, phosphoester structure | Days to weeks |

| Urethane linkages | Water-induced chain scission | ~90 | Temperature, water content | ~80 years (in excess water) |

| Ester bonds (polyester segments) | Random chain scission | 60-80 | Crystallinity, molecular weight | Months to years |

| Disulfide bonds (PU-SS systems) | Reduction-sensitive degradation | Lower with reducing agents | Glutathione concentration | Controllable (hours to weeks) |

| Carbonate bonds | Hydrolytic breakdown | 70-85 | pH, polymer crystallinity | Months |

Phosphoester bond hydrolysis represents the primary degradation mechanism in these systems, proceeding through nucleophilic attack by water molecules on the phosphate ester linkages [4]. The degradation rate demonstrates strong pH dependence, with acidic conditions accelerating hydrolysis through protonation of the phosphate group, enhancing its electrophilicity. Temperature effects follow Arrhenius kinetics, with elevated temperatures significantly increasing degradation rates [13].

The heterogeneous degradation process begins at the polymer surface and progresses inward, creating a degradation front characterized by increasing porosity and molecular weight reduction [15]. Scanning electron microscopy studies reveal progressive pore formation during degradation, with pore sizes increasing from several micrometers to over 150 micrometers as degradation proceeds [16]. This morphological evolution directly correlates with mechanical property changes, including reductions in tensile strength and elongation at break [15].

Mass loss profiles in phosphoester-urethane systems typically exhibit pseudo-zero-order kinetics during the initial degradation phase, reflecting constant water concentration and minimal depletion of hydrolyzable bonds [14]. The degradation products include phosphoric acid derivatives, oligomeric fragments, and the original chain extender molecules, with 3-hydroxybutyric acid monomers and oligomers of various lengths (n=1-5) identified in polyester-containing systems [13].

Drug Conjugation Strategies Through Reactive Spacer Groups

Drug conjugation to polyurethane biomaterials requires sophisticated spacer chemistry that enables controlled therapeutic agent release while maintaining polymer integrity and biocompatibility. The selection of appropriate spacer groups determines drug loading capacity, release kinetics, and therapeutic efficacy [17] [18].

Table 4: Drug Conjugation Strategies Through Reactive Spacer Groups

| Spacer Type | Chemical Structure | Properties | Drug Release Mechanism | Applications |

|---|---|---|---|---|

| Aminocaproic acid (Ahx) | H₂N-(CH₂)₅-COOH | Hydrophobic, flexible | Hydrolytic degradation | Hydrophobic drug delivery |

| Polyethylene glycol (PEG) | -(CH₂-CH₂-O)ₙ- | Hydrophilic, biocompatible | Swelling and diffusion | Protein conjugation, stealth effect |

| Peptide linkers | Amino acid sequences | Enzyme-cleavable, specific | Enzymatic cleavage | Targeted drug delivery |

| Disulfide bonds | -S-S- | Reduction-sensitive | Reductive environment | Tumor-targeted therapy |

| Carbamate spacers | -NH-COO- | pH-sensitive degradation | pH-triggered release | pH-responsive systems |

| Ester linkages | -COO- | Hydrolytically labile | Hydrolysis | Controlled release |

| Amide bonds | -CONH- | Stable, non-degradable | Non-releasing (permanent) | Structural reinforcement |

Aminocaproic acid spacers demonstrate particular effectiveness in hydrophobic drug conjugation systems, providing a flexible six-carbon aliphatic chain that accommodates drug molecules while maintaining hydrolytic lability [19]. The hydrophobic nature of the spacer facilitates association with lipophilic therapeutic agents, while the terminal carboxylic acid enables facile coupling reactions through carbodiimide chemistry [20].

Polyethylene glycol spacers offer unique advantages in protein and peptide drug conjugation applications, providing enhanced water solubility, reduced immunogenicity, and improved circulation times [19] [18]. The ether linkages within PEG spacers resist hydrolytic degradation, enabling drug release primarily through terminal ester or amide bond cleavage. PEGylated drug conjugates demonstrate significantly extended half-lives compared to free drugs, with some systems achieving 6.4-fold increases in plasma residence time [18].

Peptide-based spacers enable highly specific, enzyme-responsive drug release through incorporation of protease recognition sequences [17] [21]. Cathepsin B-cleavable peptide linkers demonstrate selective drug release in lysosomal environments, achieving 65% drug release within 24 hours under enzymatic conditions compared to 27% under purely hydrolytic conditions [20]. This specificity enables targeted drug delivery to cellular compartments with elevated protease activity.

Disulfide bond spacers exploit the reductive environment within tumor cells for selective drug release [15] [22]. Glutathione concentrations in cancer cells (2-10 mM) significantly exceed those in normal cells (0.01-0.02 mM), enabling preferential drug release at tumor sites. Polyurethane systems incorporating disulfide spacers demonstrate controllable degradation rates, with mass retention ranging from 97.2% to 55.3% after 28 days depending on disulfide content and glutathione concentration [15].

The dual-responsive polyurethane nanocarrier systems incorporating both glutathione-sensitive disulfide bonds and NAD(P)H quinone oxidoreductase-responsive trimethyl locked benzoquinone structures demonstrate exceptional specificity for tumor cells [22]. These systems achieve efficient drug encapsulation and controlled release, with dynamic light scattering and transmission electron microscopy confirming effective micelle disruption upon exposure to both reducing conditions and enzyme environments [22].